molecular formula C5H5N3O4 B1322894 2-Amino-1H-imidazole-4,5-dicarboxylic acid CAS No. 69579-53-9

2-Amino-1H-imidazole-4,5-dicarboxylic acid

Cat. No. B1322894
CAS RN: 69579-53-9
M. Wt: 171.11 g/mol
InChI Key: ZGPNJHXRZDVQAZ-UHFFFAOYSA-N
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Description

2-Amino-1H-imidazole-4,5-dicarboxylic acid is a chemical compound with the molecular weight of 171.11 . It is also known as 4,5-Imidazoledicarboxylic acid . This compound is used as an intermediate in the synthesis of N-substituted cyclic imides with anticancer and anti-inflammatory activities . It is also used to prepare imidazolecarboxamide derivatives with cannabinoid CB2 receptor antagonistic activities .


Synthesis Analysis

The synthesis of 2-Amino-1H-imidazole-4,5-dicarboxylic acid involves several steps. The compound can be synthesized from benzimidazole by oxidation and ring opening . Another method involves the cyclization of amido-nitriles . The synthesis process is complex and requires careful control of reaction conditions .


Molecular Structure Analysis

The molecular structure of 2-Amino-1H-imidazole-4,5-dicarboxylic acid is represented by the linear formula C5H5N3O4 . The InChI code for this compound is 1S/C5H5N3O4/c6-5-7-1(3(9)10)2(8-5)4(11)12/h(H,9,10)(H,11,12)(H3,6,7,8) .

Scientific Research Applications

Synthesis of Biologically Active Molecules

Imidazole derivatives, including 2-Amino-1H-imidazole-4,5-dicarboxylic acid, are crucial in synthesizing biologically active molecules. They are used to create a wide range of pharmacological agents such as anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors .

Green Chemistry and Catalysis

The compound plays a significant role in green chemistry and organometallic catalysis. It is used in the synthesis of ionic liquids and N-heterocyclic carbenes (NHCs), which are essential for developing environmentally friendly methods in chemical organic synthesis .

Agriculture and Plant Protection

In the agricultural sector, imidazole derivatives serve as selective plant growth regulators, fungicides, herbicides, and therapeutic agents. Their role is pivotal in protecting crops and enhancing growth, thereby contributing to sustainable agriculture practices .

Material Science

The versatility of imidazole compounds extends to material science, where they are used in the creation of new materials with potential applications in electronics, photonics, and as precursors for conducting polymers .

Synthetic Methodology

Imidazole derivatives are key components in synthetic methodology, particularly in the regiocontrolled synthesis of substituted imidazoles. This process is crucial for constructing functional molecules used in various everyday applications .

Antimicrobial Potential

Specific imidazole derivatives synthesized from 2-Amino-1H-imidazole-4,5-dicarboxylic acid have been evaluated for their antimicrobial potential against pathogens like Staphylococcus aureus and Escherichia coli, showcasing their importance in developing new antimicrobial agents .

properties

IUPAC Name

2-amino-1H-imidazole-4,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O4/c6-5-7-1(3(9)10)2(8-5)4(11)12/h(H,9,10)(H,11,12)(H3,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPNJHXRZDVQAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N1)N)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50627766
Record name 2-Amino-1H-imidazole-4,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1H-imidazole-4,5-dicarboxylic acid

CAS RN

69579-53-9
Record name 2-Amino-1H-imidazole-4,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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